
2,2-Dimethylocta-5,7-dienenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylocta-5,7-dienenitrile: is an organic compound with the molecular formula C10H15N It is characterized by the presence of two methyl groups attached to the second carbon of an octadiene chain, which also contains a nitrile group at the terminal end
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylocta-5,7-dienenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Diels-Alder reaction , where a diene and a dienophile react to form a cyclohexene derivative, which can then be further modified to introduce the nitrile group. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反应分析
Types of Reactions: 2,2-Dimethylocta-5,7-dienenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
科学研究应用
2,2-Dimethylocta-5,7-dienenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,2-Dimethylocta-5,7-dienenitrile involves its interaction with molecular targets and pathways within a system. The nitrile group can participate in nucleophilic addition reactions, while the diene structure allows for cycloaddition reactions. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways.
相似化合物的比较
- 3,7-Dimethylocta-2,6-dienenitrile
- 2,7-Dimethyl-3,5-octadiyne-2,7-diol
Comparison: 2,2-Dimethylocta-5,7-dienenitrile is unique due to the specific positioning of its methyl groups and nitrile functionality. This structural arrangement can influence its reactivity and the types of reactions it undergoes compared to similar compounds. For example, the presence of the nitrile group at the terminal end can make it more reactive in nucleophilic addition reactions compared to its analogs.
属性
CAS 编号 |
569329-40-4 |
|---|---|
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC 名称 |
2,2-dimethylocta-5,7-dienenitrile |
InChI |
InChI=1S/C10H15N/c1-4-5-6-7-8-10(2,3)9-11/h4-6H,1,7-8H2,2-3H3 |
InChI 键 |
LXDKWHXWPRZTLW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCC=CC=C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


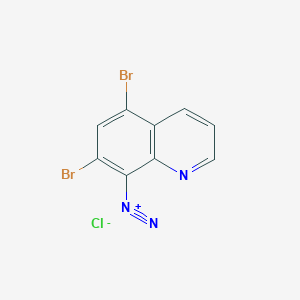
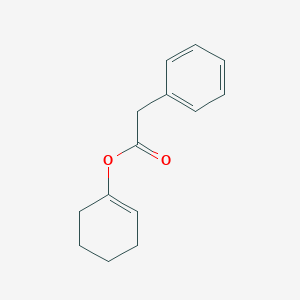

![N-[(2-Chlorophenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14226837.png)
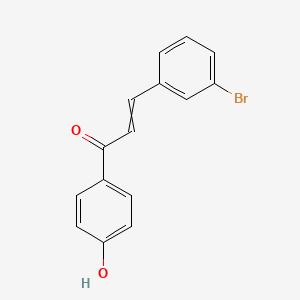
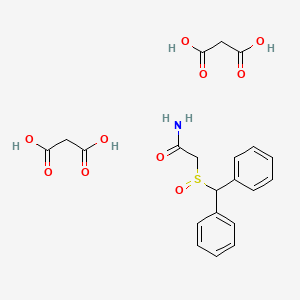
![(3S)-N-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B14226861.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B14226871.png)
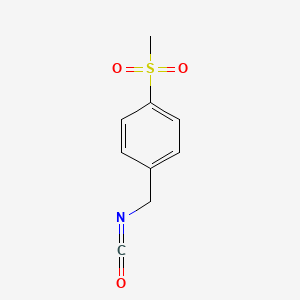
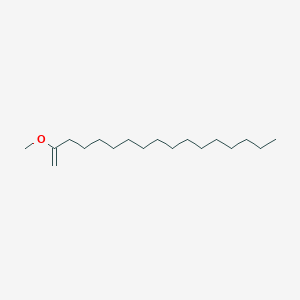

![N-[4-(dihydroxyamino)-2-methylphenyl]benzamide](/img/structure/B14226884.png)
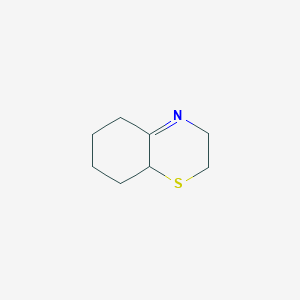
![Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14226902.png)
